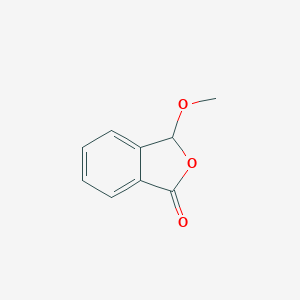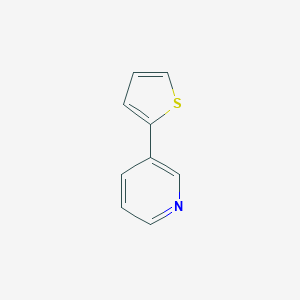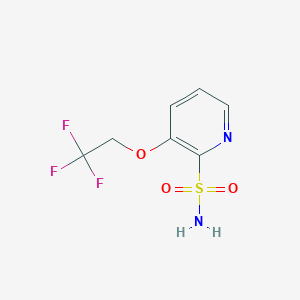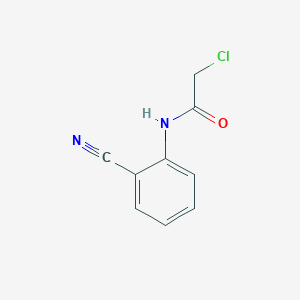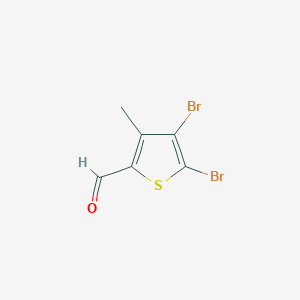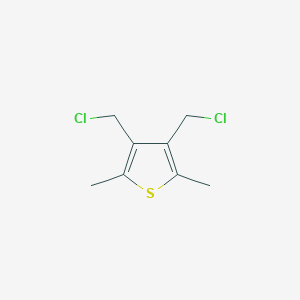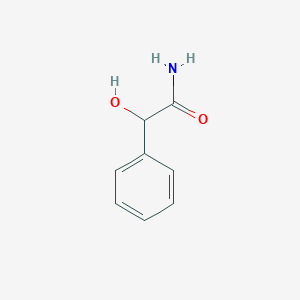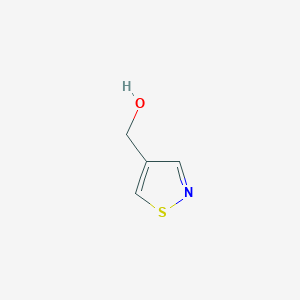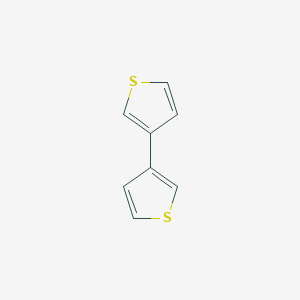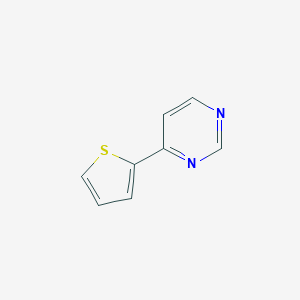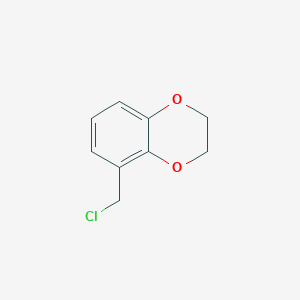
5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Vue d'ensemble
Description
5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production . CMF is typically prepared using a biphasic reaction system, in which a carbohydrate starting material is combined with aqueous hydrochloric acid and an organic solvent .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is characterized by both inductive (electronegativity) effects and the ability of each substituent to engage in electron delocalization via the π system .Chemical Reactions Analysis
Spent aromatic waste-derived CMF was further converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine are characterized by its stability, hydrophobicity, and high yield production under mild conditions .Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Agents
Research has demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxine, structurally related to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, have potential as antibacterial and anti-inflammatory agents. These compounds have been shown to inhibit bacterial biofilms and possess cytotoxicity properties, making them valuable in the development of new therapeutic agents for treating infections and inflammatory diseases (Abbasi et al., 2020) (Abbasi et al., 2017).
Insecticidal Activity
Compounds incorporating the benzodioxine structure have been synthesized and found to possess significant insecticidal activities, suggesting a potential role in pest control and management. These substances have demonstrated effectiveness against pests such as the common cutworm, highlighting their utility in agricultural applications (Sawada et al., 2003).
Monoamine Oxidase Inhibition
Benzodioxane derivatives, closely related to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, have been evaluated as inhibitors of monoamine oxidase (MAO), particularly MAO-B. These inhibitors are of interest in the treatment of neurological disorders such as Parkinson's disease due to their selective inhibitory action and potential therapeutic benefits (Engelbrecht et al., 2015).
Cognitive Enhancing Properties
Studies have identified certain benzodioxanoxadiazolone compounds, structurally similar to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, that exhibit high affinity for serotonin receptors and demonstrate potent cognition-enhancing properties. These findings indicate potential applications in the treatment of cognitive impairments and dementia (Moser et al., 2002).
Safety And Hazards
Orientations Futures
The future direction of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is promising. It is a versatile chemical which has similar functionality to HMF and in some aspects, shows better properties than HMF . It has been used as a base chemical in the production of biofuels, agrochemical, and pharmaceutical products . This study opens new avenues for the preparation of CMF .
Propriétés
IUPAC Name |
5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHTLXQUSTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

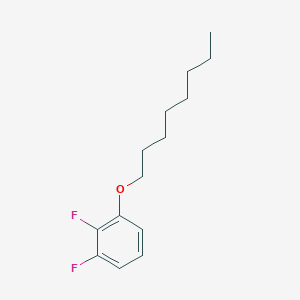
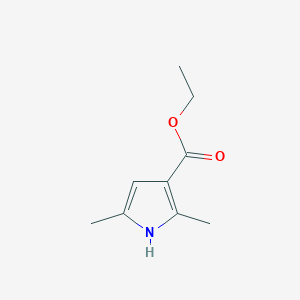
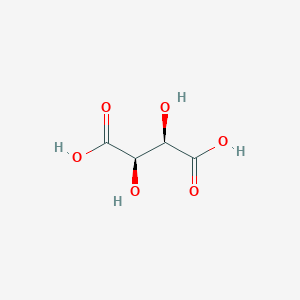
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
